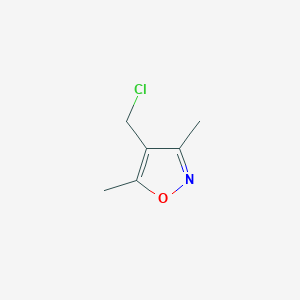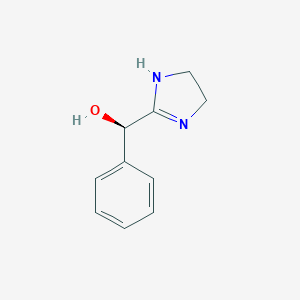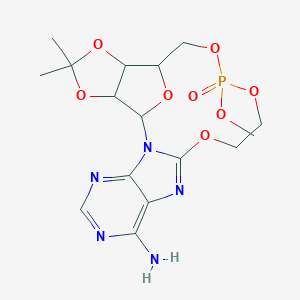![molecular formula C16H24O5 B025422 3-[(1R,2R,3R)-3-hydroxy-2-[(1E,5Z)-3-hydroxyocta-1,5-dienyl]-5-oxocyclopentyl]propanoic acid CAS No. 105450-12-2](/img/structure/B25422.png)
3-[(1R,2R,3R)-3-hydroxy-2-[(1E,5Z)-3-hydroxyocta-1,5-dienyl]-5-oxocyclopentyl]propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Delta-17-Tetranorprostaglandin E1, also known as 7,11-dihydroxy-5-ketotetranorprosta-9,13-dienoic acid, is a metabolite of prostaglandin E1. Prostaglandins are a group of physiologically active lipid compounds having diverse hormone-like effects in animals. Delta-17-Tetranorprostaglandin E1 is involved in various biological processes and has significant implications in medical and scientific research .
Méthodes De Préparation
The preparation of delta-17-Tetranorprostaglandin E1 involves several synthetic routes. One common method includes the use of prostaglandin E1 as a starting material. The synthetic route typically involves multiple steps, including oxidation and reduction reactions, to achieve the desired compound. Industrial production methods often employ advanced techniques such as liquid-liquid extraction and nanoemulsion formulations to enhance the stability and bioavailability of the compound .
Analyse Des Réactions Chimiques
Delta-17-Tetranorprostaglandin E1 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of delta-17-Tetranorprostaglandin E1 can lead to the formation of different hydroxylated derivatives .
Applications De Recherche Scientifique
Delta-17-Tetranorprostaglandin E1 has a wide range of scientific research applications. In chemistry, it is used as a reference compound for studying prostaglandin metabolism. In biology, it plays a role in understanding the physiological effects of prostaglandins on various tissues. In medicine, delta-17-Tetranorprostaglandin E1 is investigated for its potential therapeutic effects, particularly in the treatment of pulmonary arterial hypertension and other vascular diseases. Additionally, it has industrial applications in the formulation of pharmaceuticals and other bioactive compounds .
Mécanisme D'action
The mechanism of action of delta-17-Tetranorprostaglandin E1 involves its interaction with specific prostaglandin receptors. Upon binding to these receptors, it activates various signaling pathways that lead to vasodilation, inhibition of platelet aggregation, and modulation of inflammatory responses. The molecular targets include vascular smooth muscle cells and endothelial cells, which play a crucial role in maintaining vascular homeostasis .
Comparaison Avec Des Composés Similaires
Delta-17-Tetranorprostaglandin E1 is unique compared to other similar compounds due to its specific structure and biological activity. Similar compounds include other prostaglandin metabolites such as delta-17-Tetranorprostaglandin F2alpha and delta-17-Tetranorprostaglandin D2. These compounds share similar metabolic pathways but differ in their specific physiological effects and receptor affinities. Delta-17-Tetranorprostaglandin E1 is particularly noted for its potent vasodilatory effects and its role in modulating vascular inflammation .
Propriétés
Numéro CAS |
105450-12-2 |
|---|---|
Formule moléculaire |
C16H24O5 |
Poids moléculaire |
296.36 g/mol |
Nom IUPAC |
3-[(1R,2R,3R)-3-hydroxy-2-[(1E,5Z)-3-hydroxyocta-1,5-dienyl]-5-oxocyclopentyl]propanoic acid |
InChI |
InChI=1S/C16H24O5/c1-2-3-4-5-11(17)6-7-12-13(8-9-16(20)21)15(19)10-14(12)18/h3-4,6-7,11-14,17-18H,2,5,8-10H2,1H3,(H,20,21)/b4-3-,7-6+/t11?,12-,13-,14-/m1/s1 |
Clé InChI |
JRYMJBMHPBGQQB-FZFLTDLBSA-N |
SMILES |
CCC=CCC(C=CC1C(CC(=O)C1CCC(=O)O)O)O |
SMILES isomérique |
CC/C=C\CC(/C=C/[C@H]1[C@@H](CC(=O)[C@@H]1CCC(=O)O)O)O |
SMILES canonique |
CCC=CCC(C=CC1C(CC(=O)C1CCC(=O)O)O)O |
Synonymes |
7,11-DHKPA 7,11-dihydroxy-5-ketotetranorprosta-9,13-dienoic acid delta-17-tetranor-PGE1 delta-17-tetranorprostaglandin E1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![7-methylidene-1,4-dioxaspiro[4.5]decane](/img/structure/B25346.png)

![5-(4-Methoxyphenyl)-3-methyl-1-oxa-3-azaspiro[5.5]undecane](/img/structure/B25349.png)






![des-His1-[Glu9]-Glucagon (1-29) amide](/img/structure/B25362.png)



